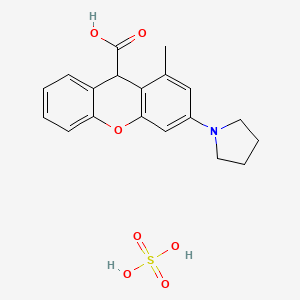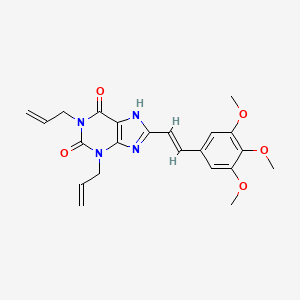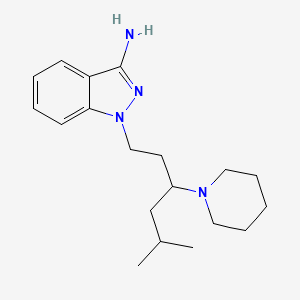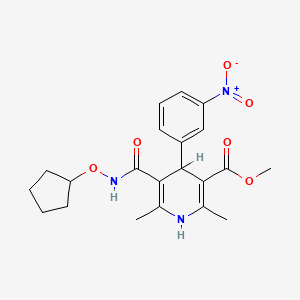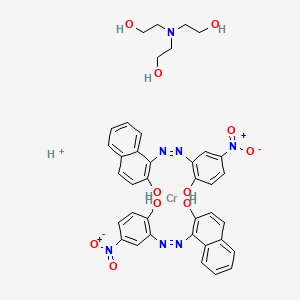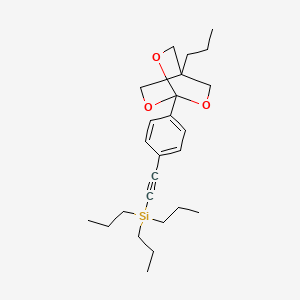
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C19H28N2O.2ClH and a molecular weight of 373.41 This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a piperidinoethyl side chain
准备方法
The synthesis of 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with 2-piperidinoethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds include other piperidine derivatives with phenyl and piperidinoethyl groups. 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.
属性
CAS 编号 |
95814-65-6 |
|---|---|
分子式 |
C19H30Cl2N2O |
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-phenyl-1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c22-17-19(18-7-3-1-4-8-18)9-13-21(14-10-19)16-15-20-11-5-2-6-12-20;;/h1,3-4,7-8,17H,2,5-6,9-16H2;2*1H |
InChI 键 |
QWGGDRRCYQHXPC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2CCC(CC2)(C=O)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


